Cas no 1351602-17-9 (4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride)

4-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine moiety and an azetidine group. Its structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant receptors or enzymes. The dihydrochloride salt form enhances solubility and stability, facilitating handling in research applications. The azetidine and oxadiazole functionalities may contribute to improved binding affinity and metabolic stability in drug discovery contexts. This compound is suitable for use as an intermediate in the synthesis of pharmacologically active molecules, offering versatility for further derivatization. Its well-defined chemical properties make it a valuable tool for exploratory studies in organic and pharmaceutical chemistry.
4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride structure
1351602-17-9 structure
Product Name:4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
CAS No:1351602-17-9
MF:C10H12Cl2N4O
MW:275.134479522705
MDL:MFCD16652927
CID:4586549
PubChem ID:71778820
Update Time:2025-11-02

4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
    • 4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
    • AKOS026676887
    • F2145-0112
    • 1351602-17-9
    • 4-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridinedihydrochloride
    • EN300-237176
    • BEC60217
    • 5-(azetidin-3-yl)-3-pyridin-4-yl-1,2,4-oxadiazole;dihydrochloride
    • MDL: MFCD16652927
    • Inchi: 1S/C10H10N4O.2ClH/c1-3-11-4-2-7(1)9-13-10(15-14-9)8-5-12-6-8;;/h1-4,8,12H,5-6H2;2*1H
    • InChI Key: AHHVNJCBOSFLCF-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CN=CC=2)=NOC=1C1CNC1.Cl.Cl

Computed Properties

  • Exact Mass: 274.0388164g/mol
  • Monoisotopic Mass: 274.0388164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8Ų

4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride Pricemore >>

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Additional information on 4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride

4-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine Dihydrochloride (CAS 1351602-17-9): A Comprehensive Scientific Profile

The compound 4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride (CAS 1351602-17-9) represents an intriguing heterocyclic structure with significant potential in pharmaceutical research. This azetidine-containing oxadiazole derivative combines two privileged scaffolds in medicinal chemistry: the 1,2,4-oxadiazole ring and the azetidine moiety, linked through a pyridine spacer. The dihydrochloride salt form enhances its solubility properties, making it particularly valuable for biological studies.

Recent literature highlights growing interest in small molecule modulators containing 1,2,4-oxadiazole pharmacophores, especially those targeting neurological and metabolic disorders. The presence of both azetidine and pyridine groups in this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways. Researchers are particularly interested in how the oxadiazole-azetidine-pyridine architecture might influence molecular recognition processes.

From a synthetic chemistry perspective, 4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride demonstrates remarkable stability under physiological conditions, a characteristic attributed to its rigid heterocyclic framework. The compound's molecular weight (calculated as 287.13 g/mol for the free base) falls within the optimal range for drug-like properties, while its polar surface area suggests reasonable membrane permeability. These features make it an attractive candidate for lead optimization programs in drug discovery.

The pharmaceutical industry has shown increasing attention toward azetidine-containing compounds due to their unique conformational properties and metabolic stability. When combined with the 1,2,4-oxadiazole motif, as seen in this molecule, researchers observe enhanced binding affinities toward certain biological targets. Current investigations focus on the compound's potential as a scaffold for kinase inhibitors or GPCR modulators, areas of high therapeutic relevance in oncology and CNS disorders.

Analytical characterization of CAS 1351602-17-9 typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The dihydrochloride salt form shows excellent solubility in aqueous buffers (typically >10 mg/mL), facilitating biological testing. Stability studies indicate that the compound remains intact under standard storage conditions (-20°C, desiccated), with no significant degradation observed over 12 months.

In the context of current drug discovery trends, this azetidine-oxadiazole-pyridine hybrid aligns with the search for novel fragment-based drug design approaches. The molecule's relatively small size and high fraction of sp3-hybridized carbons (as contributed by the azetidine ring) make it particularly valuable for exploring three-dimensional chemical space. Several research groups have reported derivatives of this core structure showing promising activity in high-throughput screening assays.

The synthetic accessibility of 4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride has been demonstrated through multiple published routes, typically involving cyclization reactions of appropriate precursors. Recent methodological advances in click chemistry and microwave-assisted synthesis have improved yields and reduced reaction times for such heterocyclic systems. These developments support the compound's growing importance as a building block in medicinal chemistry.

From a commercial perspective, the demand for specialty heterocyclic compounds like CAS 1351602-17-9 has steadily increased, driven by pharmaceutical R&D activities. Current market analysis suggests particular interest from companies focusing on central nervous system therapeutics and anti-inflammatory agents, where such molecular frameworks have shown historical success. The compound's availability from multiple specialty chemical suppliers indicates its established position in the research reagent market.

Environmental and safety assessments of 4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride suggest it poses minimal ecological risk when handled according to standard laboratory protocols. The compound's environmental fate has been studied through biodegradation simulations, showing moderate persistence under aerobic conditions. These characteristics, combined with its pharmacological potential, position it as an environmentally conscious choice for drug discovery programs.

Future research directions for this compound class may explore its utility in proteolysis targeting chimeras (PROTACs) or other targeted protein degradation strategies. The molecule's ability to simultaneously engage multiple binding sites makes it particularly interesting for such applications. Additionally, its potential as a fluorophore scaffold or metal chelator remains underexplored and represents another promising avenue for investigation.

In summary, 4-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride (CAS 1351602-17-9) embodies an important structural motif at the intersection of medicinal chemistry and drug discovery. Its unique combination of azetidine, oxadiazole, and pyridine elements offers multiple vectors for structural modification, making it a versatile tool for pharmaceutical research. As understanding of its biological interactions grows, so too does its potential to contribute to the development of novel therapeutic agents addressing unmet medical needs.

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